1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: Starting from a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane.
Formation of the piperidine ring: This step might involve the reduction of a pyridine derivative.
Coupling with the ethoxyphenyl group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-cyclopropylpyridazin-3-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide
- 1-(6-cyclopropylpyridazin-3-yl)-N-(4-fluorophenyl)piperidine-3-carboxamide
Comparison
Compared to similar compounds, 1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide might exhibit unique properties due to the presence of the ethoxy group, which can influence its lipophilicity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(4-ethoxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-2-27-18-9-7-17(8-10-18)22-21(26)16-4-3-13-25(14-16)20-12-11-19(23-24-20)15-5-6-15/h7-12,15-16H,2-6,13-14H2,1H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLORLWWNNPYAGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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